(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH)
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Overview
Description
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) is 343.14534407 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst in Organic Synthesis
This compound serves as a catalyst in organic synthesis reactions, including the dehydrogenative synthesis of esters from enol ethers and water . It facilitates the transformation of simple organic substrates into more complex molecules with high precision and minimal byproducts.
Biotechnology and Biofuels
The compound is used in biotechnological applications, particularly in the biofuels sector. It acts as an intermediate in the production of bioethanol, contributing to the development of sustainable energy sources .
Analytical Chemistry
In analytical chemistry, it’s used for the determination of water content in various substances, which is a critical parameter in quality control and assurance processes .
Mechanism of Action
Target of Action
The primary target of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, also known as D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions . This suggests that the compound could potentially target a variety of biological molecules, depending on the specific context and environment.
Mode of Action
The mode of action of D-Pro(4,4-Me2)-Oet.TosOH involves the tosylate group. In organic chemistry, a toluenesulfonyl group (tosyl group) is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . This group is usually derived from the compound tosyl chloride, which forms esters and amides of toluenesulfonic acid . The tosylate group can participate in substitution and elimination reactions .
Biochemical Pathways
The specific biochemical pathways affected by D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
The pharmacokinetics of D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , which could potentially influence the compound’s bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on the specific context and environment.
Action Environment
The influence of environmental factors on D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , suggesting that the compound’s action could potentially be influenced by a variety of environmental factors, including the presence of nucleophiles and the specific chemical environment.
properties
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate |
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